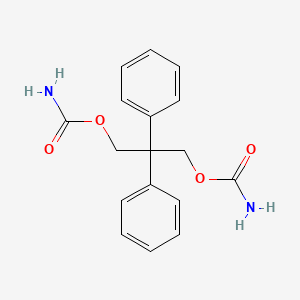
1,3-Propanediol, 2,2-diphenyl-, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-diphenyl-, dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bifunctional nature, making it a valuable intermediate in the production of polymer materials such as polyether, polyurethane, and polyesters .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of acid combining compounds such as sodium hydroxide, dialkylaniline, or antipyrine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. The process may include the use of biological fermentation or chemical synthesis methods . biological fermentation has limitations such as high cost, complex procedures, and undesirable by-products . Therefore, chemical synthesis remains a preferred method for industrial production.
化学反応の分析
Types of Reactions: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted carbamate compounds.
科学的研究の応用
1,3-Propanediol, 2,2-diphenyl-, dicarbamate has numerous scientific research applications. In chemistry, it is used as a monomer for polycondensations and as an intermediate in the production of polymer materials . In biology and medicine, the compound has shown potential as an inhibitor for breast cancer treatment . It is also utilized in the development of biological-based plastic materials .
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to interact with estrogen-related receptors, making it a potential inhibitor for breast cancer treatment . The stabilization energy and charge distributions of the compound play a crucial role in its interactions with molecular targets .
類似化合物との比較
Similar Compounds:
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2,2-diethyl-
- 2-Methyl-1,3-propanediol
Uniqueness: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate stands out due to its bifunctional nature and its ability to serve as an intermediate in the production of various polymer materials. Its potential as an inhibitor for breast cancer treatment further highlights its uniqueness compared to similar compounds .
特性
CAS番号 |
25451-78-9 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
(3-carbamoyloxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C17H18N2O4/c18-15(20)22-11-17(12-23-16(19)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,20)(H2,19,21) |
InChIキー |
YAMNETATHGQXBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


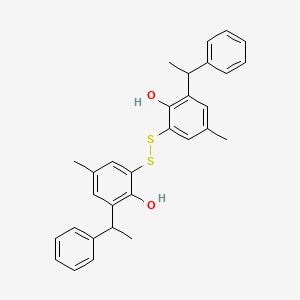
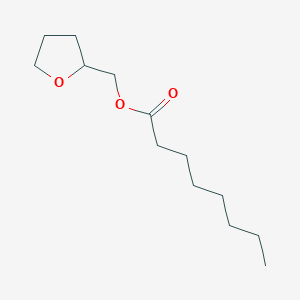
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
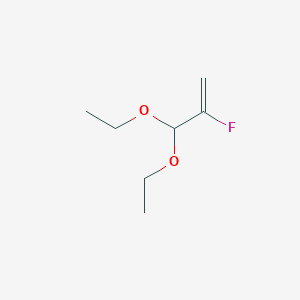
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
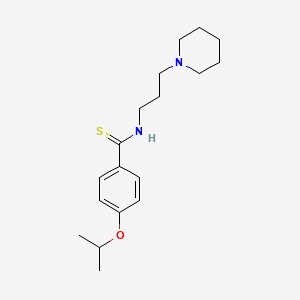
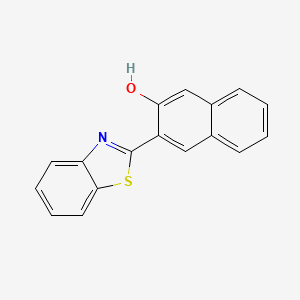
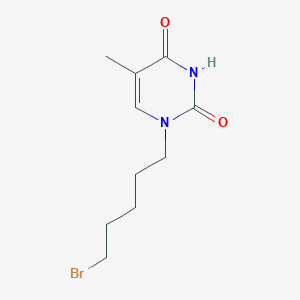
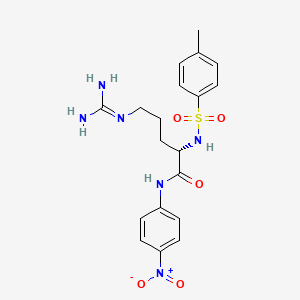
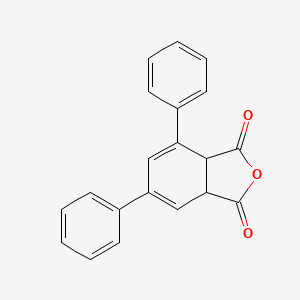
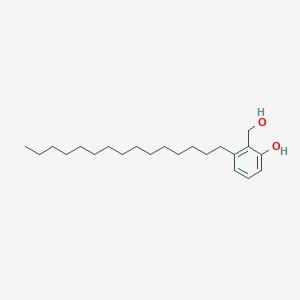
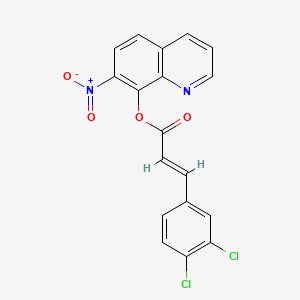
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
